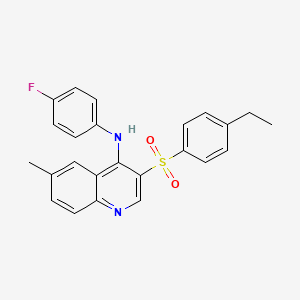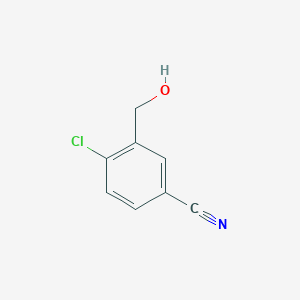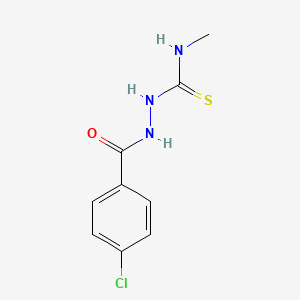
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS . It has a molecular weight of 158.22 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 . This indicates that the compound has a thiadiazole ring with an isopropyl group at the 3rd position and a methanol group at the 5th position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 158.22 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, this compound has been used to identify novel drug targets and to study the pharmacological effects of potential drugs. In enzyme inhibition studies, this compound has been used to study the inhibition of enzymes involved in metabolic pathways. This compound has also been used to study protein-protein interactions, such as those involved in signal transduction pathways.
作用機序
The exact mechanism of action of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, suggesting that it may act as an allosteric modulator of these proteins and enzymes. This compound may also act as an inhibitor of certain enzymes, such as those involved in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, a number of studies have suggested that this compound may have a number of beneficial effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been shown to have anti-oxidant and anti-microbial properties, as well as the potential to reduce oxidative stress.
実験室実験の利点と制限
The main advantage of using (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol in laboratory experiments is its versatility. This compound can be synthesized relatively easily and is stable in a variety of conditions. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound has been shown to interact with a variety of proteins and enzymes, making it difficult to study the effects of this compound on a specific target.
将来の方向性
There are a number of potential future directions for research on (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies into the synthesis and purification of this compound could lead to improved methods for producing this compound in the laboratory. Finally, further studies into the potential side effects of this compound could lead to a better understanding of its safety and efficacy as a potential therapeutic agent.
合成法
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol can be synthesized from a variety of starting materials. One method involves the reaction of isopropylmagnesium bromide with thiadiazole-5-thiol in the presence of a base such as potassium carbonate. This reaction produces a mixture of this compound and the by-product 2-isopropyl-1,3,4-thiadiazole-5-thiol. The mixture can then be purified by column chromatography to obtain pure this compound.
特性
IUPAC Name |
(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQFDKOVBEFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

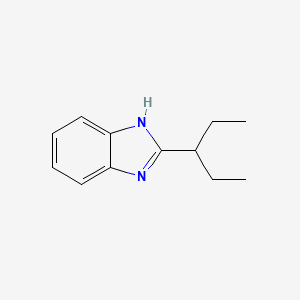
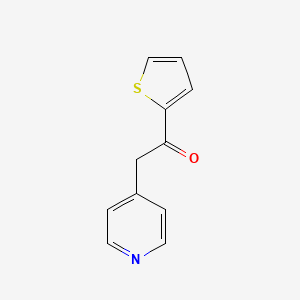
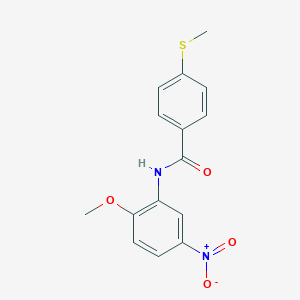
![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)
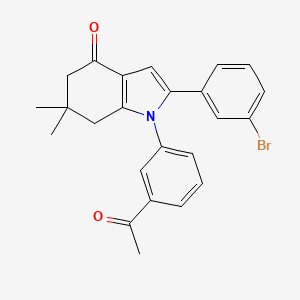
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
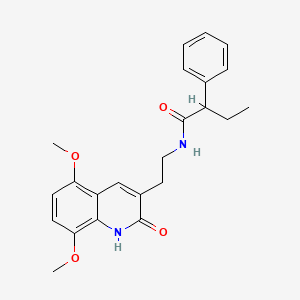
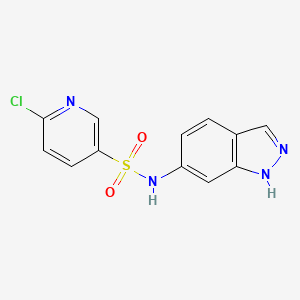
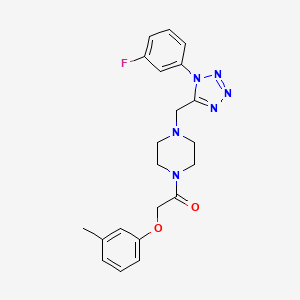

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
